An In-Depth Technical Guide to 2-Isopropylthioxanthone-d7
An In-Depth Technical Guide to 2-Isopropylthioxanthone-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Isopropylthioxanthone-d7 (ITX-d7), a deuterated analog of the widely used photoinitiator. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating this compound.
Chemical and Physical Properties
2-Isopropylthioxanthone-d7 is a stable, isotopically labeled derivative of 2-Isopropylthioxanthone (B132848) (ITX). The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in studies monitoring the migration of photoinitiators from food packaging.
Table 1: General Chemical Properties of 2-Isopropylthioxanthone-d7
| Property | Value | Source(s) |
| Chemical Name | 2-(Isopropyl-d7)-9H-thioxanthen-9-one | [1] |
| Synonyms | ITX-d7, 2-(1-Methylethyl-d7)-9H-thioxanthen-9-one | [1] |
| Molecular Formula | C₁₆H₇D₇OS | [1] |
| Molecular Weight | 261.39 g/mol | [1] |
| CAS Number | 1173019-24-3 | |
| Appearance | Light yellow solid/crystals | [1] |
Table 2: Physical Properties of 2-Isopropylthioxanthone (Non-Deuterated)
| Property | Value | Source(s) |
| Melting Point | 74-78 °C | |
| Boiling Point | 398.9 °C (predicted) | |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate. | |
| LogP | 4.538 |
Spectroscopic Data
Detailed spectroscopic data for 2-Isopropylthioxanthone-d7 is not widely published. The following data is for the non-deuterated analog, 2-Isopropylthioxanthone. It is important to note that the NMR and IR spectra will differ significantly for the deuterated compound due to the presence of deuterium.
Table 3: Spectroscopic Data of 2-Isopropylthioxanthone (Non-Deuterated)
| Spectrum | Key Features | Source(s) |
| UV-Vis | λmax: 258 nm, 382 nm | |
| ¹H NMR | Predicted: Aromatic protons, isopropyl methine and methyl protons. | |
| ¹³C NMR | Predicted: Aromatic carbons, carbonyl carbon, isopropyl methine and methyl carbons. | |
| IR | Predicted: C=O stretch, C-H aromatic and aliphatic stretches, C-S stretch. |
Experimental Protocols
Use as an Internal Standard in LC-MS/MS Analysis of Photoinitiators
2-Isopropylthioxanthone-d7 is commonly used as an internal standard for the quantification of 2-isopropylthioxanthone and other photoinitiators that may migrate from food packaging materials. A typical workflow involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.
Experimental Workflow for Photoinitiator Analysis
Caption: Workflow for the analysis of photoinitiators in food samples.
Detailed Methodology:
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Sample Preparation (QuEChERS):
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Homogenize 10 g of the food sample.
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Spike the sample with a known concentration of 2-Isopropylthioxanthone-d7 in a suitable solvent.
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Add 10 mL of acetonitrile (B52724) and shake vigorously.
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Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.
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Centrifuge the sample.
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Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18.
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Vortex and centrifuge the d-SPE tube.
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The resulting supernatant is ready for LC-MS/MS analysis.
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LC-MS/MS Parameters (Example):
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Liquid Chromatography:
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of water (often with formic acid or ammonium (B1175870) formate) and acetonitrile or methanol.
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Flow Rate: 0.2-0.5 mL/min.
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Injection Volume: 5-20 µL.
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Mass Spectrometry (Triple Quadrupole):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions for 2-isopropylthioxanthone and 2-isopropylthioxanthone-d7 would be monitored. For example, for the non-deuterated form, transitions such as m/z 255 -> 213 and 255 -> 185 have been reported.
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Photoinitiation Signaling Pathway
2-Isopropylthioxanthone is a Type II photoinitiator. Upon absorption of UV light, it transitions to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state does not directly generate radicals but interacts with a co-initiator (synergist), typically a tertiary amine, through a hydrogen abstraction or electron transfer mechanism. This process generates the free radicals that initiate polymerization.
Type II Photoinitiation Pathway of 2-Isopropylthioxanthone
Caption: Simplified mechanism of Type II photoinitiation by 2-ITX.
This guide provides a foundational understanding of the chemical properties and applications of 2-Isopropylthioxanthone-d7. For specific applications, further optimization of experimental protocols may be necessary. It is always recommended to consult the latest safety data sheets (SDS) before handling this or any chemical compound.
